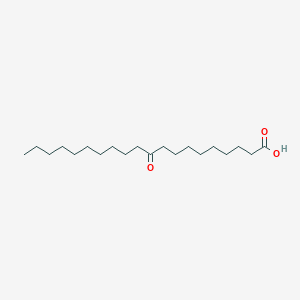10-Oxoicosanoic acid
CAS No.: 818-24-6
Cat. No.: VC8184560
Molecular Formula: C20H38O3
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 818-24-6 |
|---|---|
| Molecular Formula | C20H38O3 |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 10-oxoicosanoic acid |
| Standard InChI | InChI=1S/C20H38O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h2-18H2,1H3,(H,22,23) |
| Standard InChI Key | XGULYRJPOSBOQH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(=O)CCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCC(=O)CCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
10-Oxoicosanoic acid, also known as 10-oxoeicosanoic acid, is a saturated fatty acid with the molecular formula CHO and a molecular weight of 326.5 g/mol . Its structure features a 20-carbon aliphatic chain with a ketone group at the 10th position and a carboxylic acid terminus (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 818-24-6 | |
| SMILES | CCCCCCCCCCC(CCCCCCCCC(O)=O)=O | |
| InChI Key | XGULYRJPOSBOQH-UHFFFAOYSA-N | |
| Melting Point | Not reported | - |
| Solubility | Poorly soluble in water |
Figure 1: Structural representation of 10-oxoicosanoic acid.
Synthesis and Production Methods
Synthetic Routes
The synthesis of 10-oxoicosanoic acid typically involves oxidation or esterification strategies. A high-yield (98%) protocol involves:
-
Esterification: Reacting icosanedioic acid with tert-butyl alcohol using acid catalysts like sulfuric acid .
-
Purification: Distillation or recrystallization to isolate the product .
Key Reaction Conditions:
-
Temperature: Controlled mild conditions to prevent side reactions.
-
Catalysts: Acid catalysts (e.g., HSO).
Industrial Production
Scaled-up processes employ continuous flow reactors to enhance efficiency, followed by crystallization for purity .
Chemical Properties and Reactivity
Physical Properties
-
Solubility: Insoluble in water; soluble in organic solvents (e.g., dichloromethane) .
-
Stability: Stable under inert conditions but susceptible to oxidation .
Reactivity
10-Oxoicosanoic acid undergoes characteristic reactions of ketones and carboxylic acids:
-
Reduction: The ketone group can be reduced to a hydroxyl group using LiAlH .
-
Esterification: Reacts with alcohols to form esters under acidic conditions .
Biological Activity and Research Applications
Metabolic Pathways
As a fatty acid derivative, 10-oxoicosanoic acid interacts with enzymes like acyl-CoA oxidase, influencing lipid metabolism . Its ketone group may participate in redox reactions, modulating cellular processes such as inflammation .
Pharmaceutical Research
-
Antibiotic/Antiviral Agents: Investigated as a building block for novel therapeutics .
-
Fluorescent Probes: Used in staining applications due to its non-polar properties .
Industrial Applications
-
Specialty Chemicals: Intermediate in synthesizing lubricants and polymers .
-
Pharmaceutical Intermediates: Key precursor for antibody-drug conjugates (ADCs) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion |
| H315 (Skin irritation) | Use protective gloves |
Comparison with Similar Compounds
| Compound | CAS No. | Formula | Key Differences |
|---|---|---|---|
| 10-Oxooctadecanoic acid | 4158-12-7 | CHO | Shorter chain length |
| 10-Oxoheptadecanoic acid | 927-41-3 | CHO | Lacks terminal carboxylic acid |
Recent Research and Future Directions
Recent studies highlight its potential in targeted drug delivery systems, particularly in ADC development . Future research should explore its pharmacokinetics and therapeutic efficacy in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume